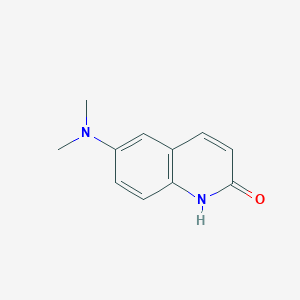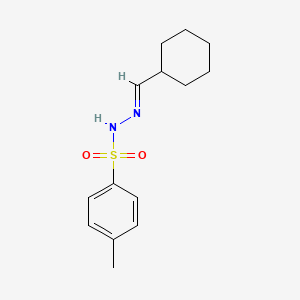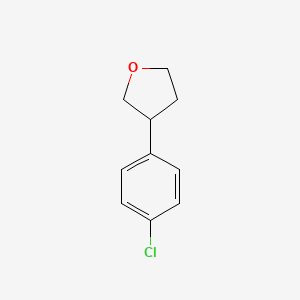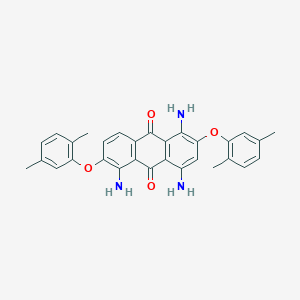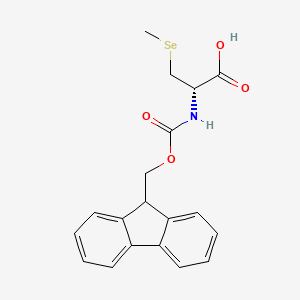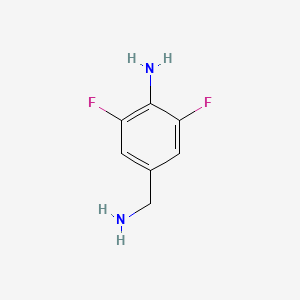
4-(Aminomethyl)-2,6-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2,6-difluoroaniline is an organic compound with the molecular formula C7H8F2N2 It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and two fluorine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,6-difluoroaniline can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Reagents: 2,6-difluorobenzaldehyde, formaldehyde, ammonia
Solvent: Methanol or ethanol
Catalyst: Hydrogenation catalyst such as palladium on carbon (Pd/C)
Temperature: Room temperature to 50°C
Pressure: Atmospheric pressure or slightly elevated pressure for hydrogenation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2,6-difluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The aminomethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-(Aminomethyl)fluorescein
Uniqueness
4-(Aminomethyl)-2,6-difluoroaniline is unique due to the presence of two fluorine atoms, which significantly alter its chemical and biological properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Eigenschaften
Molekularformel |
C7H8F2N2 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
4-(aminomethyl)-2,6-difluoroaniline |
InChI |
InChI=1S/C7H8F2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 |
InChI-Schlüssel |
WAJPXJACMODFCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



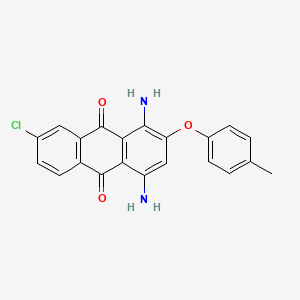

![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
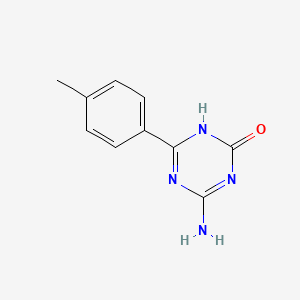
![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
